
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid is a complex organic compound characterized by the presence of a cyano group, a dimethyl-substituted furan ring, and an amino-oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid typically involves the reaction of 3-cyano-4,5-dimethyl-2-furylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Furyl(oxo)acetic acid: Shares the furan ring and oxoacetic acid moiety but lacks the cyano and dimethyl groups.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: Contains a cyano group and a furan ring but differs in the substitution pattern and additional functional groups.
Uniqueness
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and dimethyl groups on the furan ring, along with the amino-oxoacetic acid moiety, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
67318-05-2 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-[(3-cyano-4,5-dimethylfuran-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H8N2O4/c1-4-5(2)15-8(6(4)3-10)11-7(12)9(13)14/h1-2H3,(H,11,12)(H,13,14) |
InChI Key |
BPFHWGRVXBPDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C#N)NC(=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)


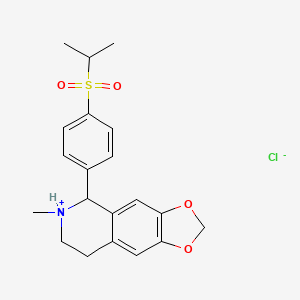
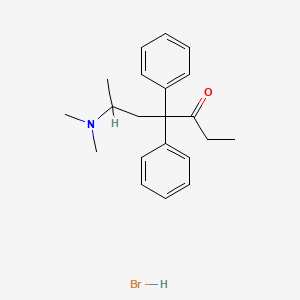
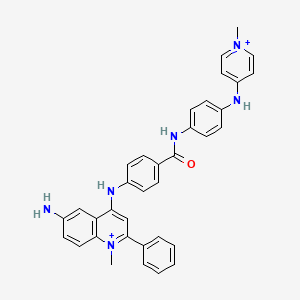
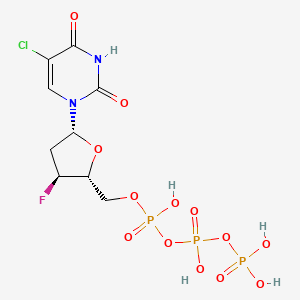
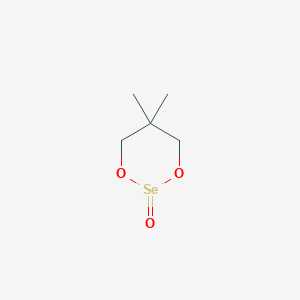
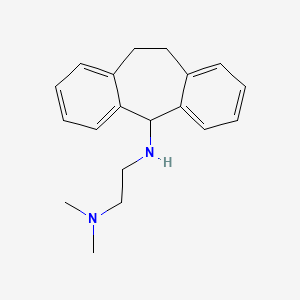


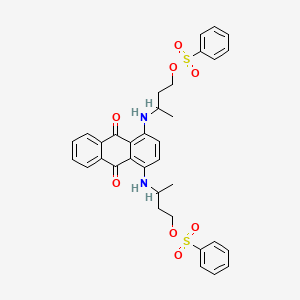
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
